molecular formula C6H9F2N B1404561 5,5-Difluoro-2-azaspiro[3.3]heptane CAS No. 1330765-36-0

5,5-Difluoro-2-azaspiro[3.3]heptane

Cat. No.: B1404561
CAS No.: 1330765-36-0
M. Wt: 133.14 g/mol
InChI Key: NZYYXJQEQOFFFW-UHFFFAOYSA-N
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Description

5,5-Difluoro-2-azaspiro[33]heptane is a chemical compound characterized by its unique spirocyclic structure, which includes a nitrogen atom and two fluorine atoms attached to the same carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Difluoro-2-azaspiro[3.3]heptane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a difluorocyclopropane derivative. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like tetrahydrofuran (THF) to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

5,5-Difluoro-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated carbon atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoro-azaspiro ketones, while reduction could produce difluoro-azaspiro amines.

Scientific Research Applications

5,5-Difluoro-2-azaspiro[3.3]heptane has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Difluoro-2-azaspiro[3.3]heptane is unique due to the specific placement of fluorine atoms, which significantly influences its chemical reactivity and potential applications. The spirocyclic structure combined with the electron-withdrawing effects of fluorine atoms makes it a valuable compound in various research fields.

Properties

IUPAC Name

7,7-difluoro-2-azaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N/c7-6(8)2-1-5(6)3-9-4-5/h9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZYYXJQEQOFFFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C12CNC2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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